1-PHENYL-4-(4-{4-[(4-PHENYLPHTHALAZIN-1-YL)OXY]BENZENESULFONYL}PHENOXY)PHTHALAZINE
Description
Properties
IUPAC Name |
1-phenyl-4-[4-[4-(4-phenylphthalazin-1-yl)oxyphenyl]sulfonylphenoxy]phthalazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H26N4O4S/c45-49(46,31-23-19-29(20-24-31)47-39-35-17-9-7-15-33(35)37(41-43-39)27-11-3-1-4-12-27)32-25-21-30(22-26-32)48-40-36-18-10-8-16-34(36)38(42-44-40)28-13-5-2-6-14-28/h1-26H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRRDEVSNXZLGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)OC6=NN=C(C7=CC=CC=C76)C8=CC=CC=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-PHENYL-4-(4-{4-[(4-PHENYLPHTHALAZIN-1-YL)OXY]BENZENESULFONYL}PHENOXY)PHTHALAZINE involves several steps, typically starting with the preparation of intermediate phthalazine derivatives. The synthetic route often includes:
Formation of Phthalazine Core: The phthalazine core is synthesized through cyclization reactions involving hydrazine and phthalic anhydride.
Substitution Reactions: The phenyl and sulfonyl groups are introduced through nucleophilic substitution reactions, using appropriate reagents such as phenyl halides and sulfonyl chlorides.
Coupling Reactions: The final step involves coupling the substituted phthalazine with phenoxy and benzenesulfonyl groups under specific conditions, often using catalysts and solvents to facilitate the reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
1-PHENYL-4-(4-{4-[(4-PHENYLPHTHALAZIN-1-YL)OXY]BENZENESULFONYL}PHENOXY)PHTHALAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, such as alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified pharmacological properties.
Scientific Research Applications
Synthesis and Derivatives
Research has demonstrated efficient synthetic pathways for producing various phthalazine derivatives, including the target compound. For instance, a study highlighted the synthesis of novel phthalazine derivatives through reactions involving hydrazine and phenolic compounds, yielding products with promising biological activities .
Antitumor Activity
1-Phenyl-4-(4-{4-[(4-phenylphthalazin-1-yl)oxy]benzenesulfonyl}phenoxy)phthalazine and its derivatives have shown notable antitumor properties. A significant study indicated that certain phthalazine derivatives exhibited strong cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .
Other Pharmacological Properties
In addition to antitumor activity, phthalazine derivatives have been investigated for:
- Antimicrobial Activity : Some derivatives demonstrated effectiveness against bacterial strains, suggesting potential use as antimicrobial agents.
- Anti-inflammatory Effects : Preliminary studies indicated that these compounds could modulate inflammatory responses, making them candidates for further research in treating inflammatory diseases.
Case Study 1: Synthesis and Evaluation of Antitumor Activity
A comprehensive study synthesized a series of 1-phenyldisubstituted phthalazines and evaluated their anticancer properties. The findings revealed that specific substitutions on the phthalazine ring could enhance antitumor activity significantly. The study utilized MTT assays to assess cell viability and determined that certain compounds had IC50 values in the low micromolar range against MCF-7 cells .
Case Study 2: Structure-Activity Relationship (SAR)
Another research effort focused on elucidating the structure-activity relationship of phthalazine derivatives. By modifying functional groups on the phenyl and phthalazine moieties, researchers identified key structural features that contributed to increased biological activity. This work is crucial for guiding future drug design efforts aimed at optimizing therapeutic efficacy while minimizing side effects .
Mechanism of Action
The mechanism of action of 1-PHENYL-4-(4-{4-[(4-PHENYLPHTHALAZIN-1-YL)OXY]BENZENESULFONYL}PHENOXY)PHTHALAZINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation, inflammation, and microbial growth.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
Sulfonyl vs. Sulfanyl/Sulfide Groups :
The target compound’s sulfonyl group (-SO₂-) is highly electron-withdrawing compared to the sulfanyl group (-S-) in 1-benzyl-4-[(4-methylphenyl)sulfanyl]phthalazine . This difference impacts electronic distribution, solubility, and reactivity. Sulfonyl groups enhance polarity and stability, making the target compound more suitable for aqueous environments or protein-binding applications.- Bridging Groups: The target’s phenoxy-benzenesulfonyl-phenoxy bridge introduces rigidity and extended conjugation, whereas analogs like 1-[4-(benzyloxy)phenoxy]-4-(4-methylphenyl)phthalazine feature simpler ether linkages. The sulfonyl bridge may improve thermal stability and π-π stacking interactions in materials science.
Substituent Effects :
Biological Activity
The compound 1-Phenyl-4-(4-{4-[(4-phenylphthalazin-1-yl)oxy]benzenesulfonyl}phenoxy)phthalazine is a complex phthalazine derivative with potential biological activities, particularly in the realm of cancer research. This article aims to explore its synthesis, biological activity, and relevant case studies, drawing from diverse academic sources.
Molecular Formula and Weight
- Molecular Formula : CHNOS
- Molecular Weight : 658.73 g/mol
Structural Representation
The compound features a phthalazine core with multiple aromatic substitutions, which may contribute to its biological activity.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of Phthalazine Derivatives : Initial synthesis of phthalazine derivatives through reactions involving hydrazine and appropriate carbonyl compounds.
- Sulfonylation : Introduction of sulfonyl groups via electrophilic aromatic substitution.
- Coupling Reactions : Utilizing coupling agents to link various aromatic rings and functional groups.
Detailed experimental procedures can be referenced from literature on related phthalazine derivatives .
Antitumor Activity
Research has demonstrated that phthalazine derivatives exhibit significant antitumor properties. Specifically:
- Case Study : A study evaluated the antitumor activity of various phthalazine derivatives against human breast cancer cells (MCF-7). The results indicated that certain derivatives showed promising cytotoxic effects, leading to cell death via apoptosis .
Table 1: Antitumor Activity of Phthalazine Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 15 | Induction of apoptosis |
| 4-(4-Methylphenyl)-1-phthalazinone | MCF-7 | 20 | Inhibition of cell proliferation |
| 2-Amino-1-phthalazinone | HeLa | 10 | Cell cycle arrest |
The proposed mechanisms by which phthalazine derivatives exert their antitumor effects include:
- Inhibition of DNA Synthesis : By intercalating into DNA, these compounds can disrupt replication.
- Induction of Apoptosis : Activation of apoptotic pathways through modulation of Bcl-2 family proteins.
Additional Biological Activities
Beyond antitumor effects, some studies suggest that phthalazine derivatives may also possess:
- Antimicrobial Activity : Certain derivatives have shown efficacy against bacterial strains, indicating potential as antimicrobial agents .
Table 2: Antimicrobial Activity
| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| 4-(Chlorophenyl)-phthalazinone | E. coli | 16 µg/mL |
Q & A
Q. What are the established synthetic pathways for 1-phenyl-4-(4-{4-[(4-phenylphthalazin-1-yl)oxy]benzenesulfonyl}phenoxy)phthalazine, and how are reaction conditions optimized?
The compound can be synthesized via multi-step reactions involving nucleophilic aromatic substitution and sulfonylation. For example, chlorination of phthalazinone intermediates using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at elevated temperatures (e.g., 2 hours on a steam bath) is critical for introducing reactive sites . Cyclization of intermediates, such as hydrazide derivatives, with POCl₃ at 120°C has been used to form oxadiazole or phthalazine moieties . Optimization involves adjusting stoichiometric ratios, solvent systems (e.g., ethanol for recrystallization), and heating durations to maximize yield and purity.
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
Structural confirmation requires a combination of spectral and crystallographic methods:
- IR spectroscopy identifies functional groups (e.g., sulfonyl, ether linkages).
- NMR (¹H/¹³C) resolves aromatic proton environments and confirms substitution patterns.
- X-ray crystallography provides definitive proof of molecular geometry, as demonstrated in studies of analogous phthalazine derivatives . Elemental analysis (C, H, N, S) validates synthetic accuracy, with deviations ≤0.4% indicating high purity .
Q. How should researchers select a theoretical framework to guide mechanistic or functional studies of this compound?
Align the research with established theories in organic chemistry, such as frontier molecular orbital (FMO) theory for reaction mechanisms or density functional theory (DFT) for electronic structure modeling. For example, computational studies on sulfonyl group reactivity can be anchored in Hammett substituent constants to predict electronic effects . Theoretical frameworks also guide methodological choices, such as solvent polarity in kinetic studies .
Advanced Research Questions
Q. What experimental design challenges arise when studying this compound’s reactivity, and how can they be mitigated?
Key challenges include:
- Steric hindrance from bulky phenyl/phthalazine groups, which slows nucleophilic attacks. Mitigation: Use polar aprotic solvents (e.g., DMF) to enhance electrophilicity .
- Byproduct formation during sulfonylation. Solution: Employ column chromatography or fractional crystallization for purification .
- Thermal instability : Optimize heating regimes (e.g., controlled microwave-assisted synthesis) to prevent decomposition .
Q. How can researchers resolve contradictions in spectral or computational data for this compound?
Contradictions often arise from conformational flexibility or solvent effects. Strategies include:
- Comparative analysis of experimental (e.g., XRD) and computational (DFT-optimized) structures to identify discrepancies in bond angles/planarity .
- Solvent-correlated NMR studies to assess environmental impacts on chemical shifts.
- Replication of synthetic protocols across labs to verify reproducibility .
Q. What methodologies are recommended for investigating structure-activity relationships (SAR) in derivatives of this compound?
- Systematic substitution : Replace benzenesulfonyl or phthalazine groups with electron-withdrawing/donating substituents and assess reactivity via kinetic studies .
- Pharmacophore mapping : Use molecular docking to predict binding affinities with target proteins (e.g., kinases) and validate via in vitro assays (IC₅₀ measurements) .
- QSAR modeling : Correlate substituent parameters (e.g., logP, polar surface area) with bioactivity data to identify critical functional groups .
Q. How can computational methods enhance the interpretation of this compound’s electronic properties?
- DFT calculations : Predict HOMO/LUMO energies to elucidate charge-transfer behavior and redox potentials .
- Molecular dynamics (MD) simulations : Model solvation effects and conformational stability in aqueous/organic media.
- TD-DFT : Compare theoretical UV-Vis spectra with experimental data to validate electronic transitions .
Q. What gaps exist in the current literature on this compound, and how can they be addressed methodologically?
Limited data on:
- Metallocomplex formation : Explore coordination chemistry with transition metals (e.g., Pd, Cu) using spectral titration and Job’s method .
- Biological targets : Perform high-throughput screening against cancer cell lines, paired with transcriptomic profiling to identify mechanisms .
- Green synthesis : Develop solvent-free or catalytic routes (e.g., using ionic liquids) to improve sustainability .
Methodological Recommendations
- Synthetic protocols : Prioritize stepwise purity checks (TLC, HPLC) to isolate intermediates .
- Data validation : Use triplicate measurements for spectral/biological assays and apply statistical tools (e.g., ANOVA) to confirm significance .
- Interdisciplinary collaboration : Combine synthetic chemistry with computational modeling to accelerate SAR discovery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
